molecular formula C9H14O3 B105176 Ethyl 3-oxocyclohexanecarboxylate CAS No. 33668-25-6

Ethyl 3-oxocyclohexanecarboxylate

Cat. No. B105176
CAS RN: 33668-25-6
M. Wt: 170.21 g/mol
InChI Key: YLRVJPQVDQQBOX-UHFFFAOYSA-N
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Description

Ethyl 3-oxocyclohexanecarboxylate, also known as 3-oxocyclohexanecarboxylic acid ethyl ester, is an organic compound with the molecular formula C7H12O3. It is a colorless liquid with a faint odor and is used in a variety of industrial and research applications. Its structure is composed of a cyclohexane ring with an ethyl ester group attached to the third carbon atom. It is a versatile compound with a wide range of applications in the synthesis of pharmaceuticals and other organic compounds, as well as in biochemical and physiological research.

Scientific Research Applications

1. Oxidative Functionalization Processes

Ethyl 3-oxocyclohexanecarboxylate is used in the dehydrogenation reaction using oxoammonium salts, showcasing its role in oxidative functionalization processes. This transformation is operationally simple and expands the scope of oxoammonium salts as reagents (Politano et al., 2021).

2. Synthesis of Novel Compounds

The compound plays a crucial role in synthesizing new chemical entities, such as Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, indicating its utility in developing new molecular structures (Kurbanova et al., 2019).

3. Catalysis in Chemical Reactions

It is also utilized as a reactant in calcium hydroxyapatites catalyzed Michael C–C bond formation reactions, demonstrating its role in facilitating critical chemical reactions (Gruselle et al., 2011).

Safety and Hazards

Ethyl 3-oxocyclohexanecarboxylate is classified as a hazardous chemical. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, and clothing, and not breathing vapors or spray mist .

Future Directions

One of the future directions for Ethyl 3-oxocyclohexanecarboxylate could be its use in the dehydrogenation of ketones . Another potential direction is its use in the synthesis of neuropeptide Y antagonist 1, which is crucial for treating obesity .

properties

IUPAC Name

ethyl 3-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRVJPQVDQQBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955285
Record name Ethyl 3-oxocyclohexane-1-carboxylate
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33668-25-6
Record name Ethyl 3-oxocyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33668-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-oxocyclohexanecarboxylate
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Record name Ethyl 3-oxocyclohexane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-oxocyclohexanecarboxylate
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Synthesis routes and methods I

Procedure details

To a round bottom flask was added 3-oxo-1-cyclohexanecarboxylic acid (3.85 g, 27.1 mmol), ethanol (7.91 mL), p-toluenesulfonic acid (0.097 g, 0.56 mmol) and toluene (65.9 mL). The mixture was refluxed with Dean-star trap overnight. The reaction mixture was cooled down and concentrated under reduced pressure to afford 4.61 g (100%) of the title compound, 3-oxo-cyclohexanecarboxylic acid ethyl ester, as a yellow oil, which was used in the next step without further purification.
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
7.91 mL
Type
reactant
Reaction Step One
Quantity
0.097 g
Type
reactant
Reaction Step One
Quantity
65.9 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 3-oxocyclohexane-1-carboxylic acid (8.7 g, 61.20 mmol, 1.00 equiv) and ethanol (21 mL) in toluene (150 mL) was added p-toluenesulfonic acid (250 mg) at room temperature and the resulting solution was heated to reflux overnight in presence of a Dean-Stark. After completion, the resulting mixture was concentrated under vacuum and the residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:4) to give the desired ethyl 3-oxocyclohexane-1-carboxylate (7.5 g, 72%) as white oil.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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